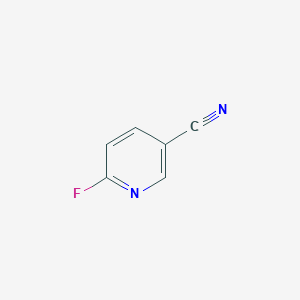

6-Fluoronicotinonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLVOMUVHHHJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578112 | |

| Record name | 6-Fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-12-6 | |

| Record name | 6-Fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Fluoronicotinonitrile and Its Precursors

Established Synthetic Routes to 6-Fluoronicotinonitrile

Synthesis from Nicotinonitrile Precursors

The transformation of readily available nicotinonitrile derivatives represents a common strategy for the synthesis of this compound. One of the most direct methods involves the halogen exchange (Halex) reaction of a 6-halonicotinonitrile precursor. For instance, 6-bromonicotinonitrile can be converted to this compound in a good yield. This transformation is typically achieved using a fluoride salt, such as cesium fluoride (CsF), in a high-boiling polar aprotic solvent.

Another potential route from nicotinonitrile precursors involves the direct C-H cyanation of a 6-fluoropyridine derivative. This method would introduce the nitrile group at a late stage in the synthesis. While general methods for the C-H cyanation of N-containing heterocycles have been developed, specific application to 6-fluoropyridine to yield this compound would require further investigation. These reactions often utilize a triflic anhydride (B1165640) activation of the pyridine (B92270) ring, followed by the nucleophilic addition of a cyanide source.

Synthesis from 2-Fluoroaniline Derivatives

A plausible synthetic route to this compound can be envisioned starting from 2-fluoroaniline derivatives, such as 2-amino-5-fluoropyridine. This approach would involve the conversion of the amino group into a nitrile. The Sandmeyer reaction is a classic and powerful method for this transformation. The reaction proceeds by the diazotization of the primary aromatic amine with a nitrite source, typically sodium nitrite, in the presence of a strong acid, followed by the introduction of a cyanide nucleophile, usually in the form of copper(I) cyanide. This method allows for the synthesis of aryl nitriles from the corresponding anilines.

While the Sandmeyer reaction is widely used for the synthesis of benzonitriles, its application to pyridine derivatives is also well-established. For the synthesis of this compound from 2-amino-5-fluoropyridine, the amino group would first be converted to a diazonium salt, which is then displaced by a cyanide group.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern heterocyclic chemistry and a key strategy for the synthesis of this compound. In this reaction, a nucleophile replaces a leaving group on an aromatic or heteroaromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. The pyridine ring is inherently electron-deficient, making it well-suited for SNAr reactions.

A prominent example of an SNAr reaction in the synthesis of this compound is the halogen exchange (Halex) reaction. In this process, a more reactive halogen, such as chlorine or bromine, at the 6-position of the nicotinonitrile ring is displaced by a fluoride ion. The choice of fluoride source is crucial, with alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) being commonly employed, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically used to facilitate the reaction at elevated temperatures.

The reactivity of the leaving group in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, for halogen exchange reactions where fluoride is the nucleophile, a chloro or bromo leaving group is necessary.

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 6-Bromonicotinonitrile | CsF, 18-crown-6, t-AmOH | Sulfolane | 130 | 66 |

| 2,6-dichloro-5-fluoronicotinonitrile | H2SO4 | - | 65 | - |

Novel and Optimized Synthetic Strategies for this compound

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and the potential for straightforward automation and scalability.

The synthesis of fluorinated heterocycles, including pyridines, is an area that has greatly benefited from the application of continuous flow technology. Fluorination reactions, particularly those involving anhydrous hydrogen fluoride or other highly reactive fluorinating agents, can be conducted more safely and efficiently in a closed-loop flow system.

For the scalable production of this compound, a continuous flow process could be envisioned for the halogen exchange reaction. A solution of the 6-chloronicotinonitrile precursor and a fluoride source could be continuously pumped through a heated reactor coil. The precise temperature control and rapid mixing afforded by the flow reactor would allow for optimized reaction conditions, potentially leading to higher yields and shorter reaction times compared to batch synthesis. Furthermore, the integration of in-line purification modules could enable a continuous process from starting material to purified product.

While specific data for the continuous flow synthesis of this compound is not extensively reported, the successful application of this technology to a wide range of fluorination reactions on aromatic and heteroaromatic systems suggests its high potential for this process.

| Reaction Type | Reactor | Temperature (°C) | Residence Time | Key Advantages |

| Halogen Exchange Fluorination | Packed-bed flow reactor | 100-150 | Minutes | Efficient mixing with insoluble fluoride salts, rapid optimization. |

| Diazotization-Fluorination | Microreactor | 0-20 | Seconds to Minutes | Safe handling of unstable diazonium intermediates, high heat transfer. |

Application of Oscillatory Plug Flow Reactors

Oscillatory Plug Flow Reactors (OPFRs) represent an advanced type of continuous flow reactor that offers enhanced mixing capabilities, particularly for multiphasic systems or reactions involving solids. In an OPFR, a pulsatile flow is superimposed on the net flow of the reaction mixture, which induces the formation of vortices and eddies, leading to intense radial mixing while maintaining a high degree of plug flow. This decoupling of mixing from the net flow rate allows for long residence times in a compact reactor volume, which is advantageous for slower reactions.

The excellent heat transfer characteristics of OPFRs would also be beneficial for controlling the temperature of the potentially exothermic halogen exchange reaction, further enhancing the safety and selectivity of the process. Although specific applications of OPFRs to the synthesis of this compound have not been detailed in the literature, their proven efficacy in handling solid-liquid reactions in continuous flow makes them a highly promising technology for the scalable and efficient production of this important chemical intermediate.

Aqueous Micellar Conditions in Flow Chemistry

While specific research on the synthesis of this compound using aqueous micellar conditions in flow chemistry is not extensively detailed in the public domain, the principles of this technology suggest a promising avenue for its production. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up.

The integration of aqueous micellar catalysis into flow systems represents a significant advancement in green chemistry. Micelles, which are self-assembling nano-sized colloidal particles with a hydrophobic core and a hydrophilic shell, can act as nanoreactors in water. This allows for the solubilization of organic substrates in an aqueous medium, reducing or eliminating the need for volatile and often toxic organic solvents.

For the synthesis of this compound, which typically involves the nucleophilic fluorination of a precursor like 6-chloronicotinonitrile, a flow process utilizing aqueous micellar conditions could offer several benefits:

Enhanced Reaction Rates: The high surface area-to-volume ratio in flow reactors, combined with the localized concentration of reactants within the micelles, can lead to accelerated reaction times.

Improved Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with exothermic reactions or the handling of unstable intermediates.

Greener Process: The use of water as the bulk solvent significantly improves the environmental profile of the synthesis.

Simplified Workup: Product separation can often be simplified as the organic product can be easily separated from the aqueous phase.

CsF-CaF2 Packed Bed Reactor Systems for Nucleophilic Fluorination

A significant development in the continuous flow synthesis of fluoroaromatic compounds is the use of packed bed reactors containing cesium fluoride (CsF) supported on calcium fluoride (CaF₂). This heterogeneous catalyst system has been shown to be effective for nucleophilic fluorination reactions. rsc.orgsemanticscholar.org The CsF-CaF₂ packed bed offers a practical and efficient method for introducing fluorine into aromatic rings, a key step in the synthesis of this compound from its chlorinated precursor.

The reactivity of alkali metal fluorides like CsF is significantly enhanced when supported on calcium fluoride. researchgate.net This supported reagent is simple to prepare, dry, and handle, making it an attractive option for industrial applications. rsc.orgsemanticscholar.org In a continuous flow setup, the substrate, dissolved in a suitable solvent, is passed through the heated packed bed reactor, where the nucleophilic substitution of chlorine with fluorine occurs.

Key advantages of this system include:

High Efficiency: The packed bed design ensures excellent contact between the reactants and the catalyst, leading to high conversion rates.

Ease of Product Separation: The heterogeneous nature of the catalyst simplifies the workup process, as the catalyst remains in the reactor and does not contaminate the product stream.

Scalability: The system has been investigated for its stability and potential for scale-up, demonstrating its industrial viability. rsc.orgsemanticscholar.org

Research has demonstrated the successful application of this CsF-CaF₂ packed bed reactor for the nucleophilic fluorination of various electron-deficient aromatic substrates. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. researchgate.net This technique can be particularly advantageous for the synthesis of this compound and other heterocyclic compounds. mdpi.comnih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, which is especially beneficial in the synthesis of radiolabeled compounds, such as those containing fluorine-18, which has a short half-life. researchgate.net

The application of microwave energy can lead to the formation of fewer byproducts and result in cleaner reaction profiles. researchgate.net For the synthesis of fluorinated benzimidazoles, microwave conditions have been shown to produce yields between 85-96%. researchgate.net While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed, the general principles and successes in related heterocyclic systems suggest its high potential. The synthesis of various six-membered heterocyclic compounds, including pyridines, has been successfully achieved using microwave activation, often leading to improved yields and shorter reaction times compared to conventional heating. mdpi.comnih.gov

Green Chemistry Principles in this compound Production

The production of this compound can be made more sustainable by adhering to the principles of green chemistry. yale.eduacs.org These principles provide a framework for designing chemical processes that minimize their environmental impact. instituteofsustainabilitystudies.com Key principles relevant to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. yale.eduacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu The use of greener solvents like water or bio-based solvents is encouraged. researchgate.net

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.orgsigmaaldrich.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. yale.eduacs.org

The adoption of technologies like flow chemistry with aqueous micellar conditions and the use of heterogeneous catalysts like CsF-CaF₂ are practical applications of these principles in the synthesis of this compound.

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. researchgate.net Key considerations include:

Reactor Design and Heat Management: As reaction volumes increase, efficient heat transfer becomes critical, especially for exothermic reactions. Continuous flow reactors offer significant advantages in this regard due to their high surface area-to-volume ratio. rsc.org

Process Control and Automation: Implementing real-time monitoring and automated control systems is crucial for maintaining consistent product quality and ensuring operational safety on a large scale.

Reagent and Solvent Selection: The choice of reagents and solvents must be evaluated not only for their chemical efficacy but also for their cost, availability, safety, and environmental impact.

Downstream Processing and Purification: Efficient and scalable methods for product isolation and purification are essential for achieving the desired product purity at an industrial scale.

Regulatory Compliance: The entire manufacturing process must comply with relevant health, safety, and environmental regulations.

Process optimization is an ongoing effort that involves systematically adjusting reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield, minimize waste, and reduce costs.

Synthesis of Key Halogenated Nicotinonitrile Analogues Relevant to this compound Research

The synthesis of halogenated nicotinonitrile analogues is important for structure-activity relationship studies and as intermediates for further chemical transformations.

2-Bromo-6-fluoronicotinonitrile

2-Bromo-6-fluoronicotinonitrile is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. myskinrecipes.com Its synthesis can be achieved through several routes. One common method involves the Sandmeyer reaction of a corresponding amino-substituted precursor.

For example, 2-amino-6-fluorobenzonitrile can be diazotized using sodium nitrite in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide solution to introduce the bromo substituent, yielding 2-bromo-6-fluorobenzonitrile. chemicalbook.com While this example illustrates the synthesis of a benzonitrile analogue, similar principles can be applied to the nicotinonitrile scaffold.

6-Bromo-5-fluoronicotinonitrile

While specific detailed experimental procedures for the direct synthesis of 6-Bromo-5-fluoronicotinonitrile are not extensively documented in readily available literature, its synthesis can be inferred from methodologies used for analogous compounds. Typically, the introduction of a bromine atom at the 6-position of a pyridine ring can be achieved through various brominating agents on a suitably substituted pyridine precursor. The synthesis would likely involve the use of a fluorinated nicotinonitrile or a precursor that can be converted to the nitrile at a later stage.

4-Amino-6-chloro-5-fluoronicotinonitrile

The synthesis of 4-Amino-6-chloro-5-fluoronicotinonitrile can be approached through the amination of a corresponding polychlorinated fluoronicotinonitrile precursor. A plausible synthetic route involves the reaction of 2,4,6-trichloro-5-fluoronicotinonitrile with an ammonia source. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution allows for selective amination.

A representative procedure for a related amination reaction on a polychlorinated pyridine involves dissolving the starting material in a suitable solvent, such as an alcohol or an aprotic polar solvent, and treating it with ammonia, often in aqueous or gaseous form, sometimes in the presence of a catalyst like cuprous chloride. The reaction is typically carried out at room temperature over an extended period. For instance, in the synthesis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile, the starting tetrachloropyridine-2-carbonitrile is reacted with ammonia in ethanol in the presence of cuprous chloride for 30 hours at room temperature, yielding the desired product in approximately 80% yield after filtration, washing, and drying.

2-Chloro-4-fluoronicotinonitrile

Detailed experimental protocols for the synthesis of 2-Chloro-4-fluoronicotinonitrile are not widely available in the public domain. However, its preparation can be conceptualized based on established pyridine chemistry. A potential strategy could involve the Sandmeyer reaction of a corresponding aminopyridine. For example, starting from 2-amino-4-fluoronicotinonitrile, diazotization with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) chloride source, could yield the desired 2-chloro-4-fluoronicotinonitrile. Alternatively, direct chlorination of a suitable 4-fluoronicotinonitrile precursor might be feasible under specific conditions.

6-Chloro-2-fluoronicotinonitrile

The synthesis of 6-Chloro-2-fluoronicotinonitrile can be achieved through several synthetic strategies. One common approach involves the nucleophilic substitution of a chlorine atom with fluoride on a dichloronicotinonitrile precursor. For instance, the reaction of 2,6-dichloronicotinonitrile with a fluoride source, such as potassium fluoride, in an aprotic polar solvent at elevated temperatures can lead to the selective replacement of one of the chlorine atoms with fluorine. The regioselectivity of this reaction can often be controlled by the reaction conditions.

4-Chloro-6-fluoronicotinonitrile

The preparation of 4-Chloro-6-fluoronicotinonitrile can be accomplished through various synthetic routes. One method involves the halogenation of a this compound precursor. Using a chlorinating agent like phosphorus pentachloride can introduce a chlorine atom at the 4-position. Another approach is the introduction of the nitrile group via a cyanation reaction on a suitable 4-chloro-6-fluoropyridine precursor. Furthermore, fluorine substitution can be carried out using a fluoride source such as potassium fluoride under controlled conditions on a corresponding dichloropyridine derivative.

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

The synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate for various pharmaceuticals, has been well-documented. One effective method involves the chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one or its salts.

In a patented procedure, 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt is reacted with phosphorus trichloride and chlorine gas in a solvent, with the addition of a basic catalyst, at a temperature ranging from 30 to 300°C, followed by hydrolysis. smolecule.com An alternative approach described in the same patent family involves reacting 2,6-dihydroxy-5-fluoronicotinonitrile with phosphorus pentachloride in phosphorus oxychloride. google.com For example, 30 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt is added to a mixture of 182 g of phosphorus pentachloride in 300 g of phosphorus oxychloride. The mixture is heated to reflux (114°C) for 20 hours. After distillation of the phosphorus oxychloride, the residue is worked up with methylene chloride and ice water to yield the product. smolecule.com A similar process using phosphorus trichloride and chlorine gas in phosphorus oxychloride with a triethylamine catalyst, followed by an 8-hour reflux, and subsequent workup, has been reported to produce 2,6-dichloro-5-fluoronicotinonitrile in high purity (94.7%) and yield (85%). google.com

The following table summarizes a representative synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile:

| Starting Material | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Purity |

| 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | Phosphorus trichloride, Chlorine | Phosphorus oxychloride | Triethylamine | Reflux (74-106°C) | 8 hours | 85% | 94.7% |

6-Chloro-5-fluoronicotinonitrile

The synthesis of 6-Chloro-5-fluoronicotinonitrile can be achieved from 2-chloro-5-fluoronicotinaldehyde. A two-step, one-pot procedure has been described.

In the first step, 2-chloro-5-fluoronicotinaldehyde is reacted with hydroxylamine hydrochloride in a mixture of ethanol and water at room temperature. This reaction forms the corresponding oxime intermediate. In the second step, the intermediate is dehydrated using a reagent such as 1,1'-carbonyldiimidazole in a solvent like dichloromethane under reflux conditions. This process yields the desired 6-Chloro-5-fluoronicotinonitrile. One reported example of a similar transformation of an aldehyde to a nitrile using this two-step process with hydroxylamine hydrochloride and then 1,1'-carbonyldiimidazole resulted in a yield of 89.5%. chemicalbook.com

The following table outlines the key steps and reagents for this transformation:

| Step | Starting Material | Reagents | Solvent | Temperature | Time |

| 1. Oxime Formation | 2-Chloro-5-fluoronicotinaldehyde | Hydroxylamine hydrochloride | Ethanol, Water | 20°C | 1 hour |

| 2. Dehydration | Oxime intermediate | 1,1'-Carbonyldiimidazole | Dichloromethane | Reflux | 1 hour |

Reaction Pathways and Chemical Transformations of 6 Fluoronicotinonitrile

Derivatization Pathways for 6-Fluoronicotinonitrile and its Analogues

Beyond the initial SNAr reaction, the resulting substituted nicotinonitrile derivatives offer further opportunities for chemical modification. The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities. researchgate.netnih.gov

The cyano group (–C≡N) of 6-substituted nicotinonitriles can undergo a range of transformations, allowing for the synthesis of diverse derivatives. wikipedia.org

Hydrolysis: Acidic or basic hydrolysis of the nitrile group leads to the formation of the corresponding nicotinamide (B372718) or, upon complete hydrolysis, nicotinic acid. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloaddition: The nitrile can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) (NaN₃) can form a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry.

These transformations dramatically alter the electronic and steric properties of the molecule, providing access to a wide array of compounds from a common intermediate.

The synthetic utility of this compound is fully realized in its application to scaffold diversity synthesis. nih.govnih.gov By combining the SNAr reaction with subsequent nitrile group transformations, a vast chemical space can be explored from a single, simple starting material. This strategy is highly valuable in medicinal chemistry and drug discovery. nih.govrug.nl

For instance, a library of compounds can be generated by first reacting this compound with a series of different amines. Each of the resulting 6-aminonicotinonitrile products can then be subjected to various nitrile interconversions (hydrolysis, reduction, etc.). This combinatorial approach allows for the systematic modification of two different positions on the pyridine (B92270) ring, enabling the fine-tuning of a compound's biological activity. nih.govstorkapp.meresearchgate.net This methodology facilitates the rapid generation of novel, complex, and functionally distinct molecular frameworks. nih.gov

Oxidation and Reduction Reactions

The chemical behavior of this compound under oxidative and reductive conditions is a critical aspect of its reactivity profile. While the pyridine ring is generally electron-deficient and thus less susceptible to oxidation, the nitrile group can be readily reduced to an aminomethyl group.

Reduction of the Nitrile Group: The catalytic hydrogenation of nitriles is a widely employed method for the synthesis of primary amines. In the context of cyanopyridines, this transformation is well-documented. For instance, the catalytic hydrogenation of 3-cyanopyridine (B1664610) in the presence of Raney-nickel in an aqueous carboxylic acid medium yields nicotinaldehyde. google.com This suggests that under controlled conditions, the nitrile group of this compound can be partially reduced. For complete reduction to the corresponding amine, stronger reducing agents or more forcing catalytic hydrogenation conditions are typically required. Raney nickel is a common catalyst for the hydrogenation of nitriles to primary amines. acs.orgwikipedia.org

Oxidation of the Pyridine Ring: Electron-deficient pyridines, such as those bearing electron-withdrawing groups like the cyano and fluoro substituents in this compound, are generally resistant to oxidation. However, the nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This transformation often requires powerful oxidizing agents. For highly electron-deficient pyridines, a combination of trifluoromethanesulfonic anhydride (B1165640) and sodium percarbonate or trifluoroacetic anhydride and hydrogen peroxide-urea complex has been shown to be effective in forming the corresponding N-oxides under mild conditions. researchgate.netresearchgate.net The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, facilitating subsequent functionalization. scripps.edu

Electrophilic Aromatic Substitution on the Pyridine Ring System of this compound

The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of two electron-withdrawing groups, the fluorine atom at the 6-position and the cyano group at the 3-position, further deactivates the ring towards electrophilic attack.

A related synthesis of 2-fluoro-5-nitropyridine (B1295090) is achieved through the nitration of 2-chloropyridine (B119429) followed by halogen exchange, rather than direct nitration of a fluoropyridine. chemicalbook.comgoogle.com This highlights the difficulty of direct electrophilic nitration on an electron-poor pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Precursors

The fluorine atom at the 6-position of this compound can be displaced by various nucleophiles, including in the context of transition metal-catalyzed cross-coupling reactions. While the C-F bond is strong, its activation can be achieved under appropriate catalytic conditions, making this compound and its halogenated analogues valuable precursors for the synthesis of more complex substituted pyridines.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. libretexts.orgyoutube.com While examples specifically using this compound are not abundant in readily available literature, the coupling of other 6-halonicotinonitriles provides insight into the expected reactivity. For instance, 2,6-dichloropyridine (B45657) can undergo exhaustive alkylation via Suzuki-Miyaura coupling with alkyl boronic pinacol (B44631) esters in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand. rsc.org The successful coupling of various chloropyridines with phenylboronic acids has also been demonstrated. beilstein-journals.org These examples suggest that this compound could potentially undergo Suzuki-Miyaura coupling with arylboronic acids, although the higher bond strength of the C-F bond compared to C-Cl or C-Br might necessitate more forcing conditions or specialized catalyst systems. Mechanistic studies on the Suzuki-Miyaura reaction of bromopyridines have been conducted to understand the intricacies of the transmetalation step. beilstein-journals.orgiciq.org

Sonogashira and Buchwald-Hartwig Coupling Methodologies

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons. organic-chemistry.orgwikipedia.org A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with a variety of terminal alkynes demonstrates the feasibility of this reaction on a closely related substrate. researchgate.netresearchgate.net The reactions proceeded under mild, room temperature conditions using a palladium catalyst and a copper(I) co-catalyst, affording the corresponding 6-alkynyl-3-fluoro-2-cyanopyridines in good yields. researchgate.net This suggests that this compound could also be a suitable substrate for Sonogashira coupling, likely requiring optimization of reaction conditions to facilitate the activation of the C-F bond.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com This reaction is widely used for the synthesis of arylamines from aryl halides. While specific examples involving this compound are not readily found, the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been successfully demonstrated. nih.gov Given the electron-deficient nature of the pyridine ring in this compound, nucleophilic aromatic substitution to form C-N bonds is a competing and often favored pathway. However, under the specific conditions of the Buchwald-Hartwig reaction, which involves a catalytic cycle with oxidative addition and reductive elimination steps, the formation of the aminated product could potentially be achieved.

Mechanistic Investigations of this compound Transformations

The reaction mechanisms of transformations involving this compound are of significant interest for understanding its reactivity and for optimizing reaction conditions. The presence of the fluorine atom and the cyano group on the electron-deficient pyridine ring influences the pathways of various reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position is susceptible to nucleophilic attack, proceeding through a Meisenheimer-like intermediate. The rate of this reaction is influenced by the electron-withdrawing nature of the cyano group and the pyridine nitrogen, which stabilize the negative charge in the intermediate. Computational studies using Density Functional Theory (DFT) can provide valuable insights into the energy barriers and transition state geometries of such reactions. chemicalbook.comwikipedia.orgmdpi.com

Transition Metal-Catalyzed Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, involve a series of steps including oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.gov For substrates like this compound, the oxidative addition step, which involves the cleavage of the C-F bond, is often the rate-determining step. Mechanistic studies, including kinetic analyses and computational modeling, are crucial for understanding the role of the catalyst, ligands, and reaction conditions in facilitating this challenging bond activation. researchgate.net DFT calculations have been employed to investigate the energy profiles of Sonogashira coupling reactions, helping to elucidate the rate-determining step. researchgate.netresearchgate.netnih.govnih.gov

Spectroscopic and Structural Elucidation of 6 Fluoronicotinonitrile Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a fluorinated compound like 6-fluoronicotinonitrile, a multi-nuclear approach is essential.

¹H, ¹³C, and ¹⁹F NMR CharacterizationA complete analysis would require the acquisition and assignment of signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: Would provide information on the chemical environment of the protons on the pyridine (B92270) ring. Chemical shifts (δ) and coupling constants (J) would reveal the electronic effects of the fluorine and nitrile substituents and confirm the substitution pattern.

¹³C NMR: Would identify all unique carbon atoms in the molecule. nih.gov The chemical shifts would be influenced by the electronegativity of the attached fluorine atom and the anisotropic effects of the pyridine ring and nitrile group. mdpi.com

¹⁹F NMR: This is crucial for fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing a clear signature for the fluorine atom's position. Furthermore, heteronuclear coupling constants (e.g., JCF, JHF) would provide invaluable structural information.

Currently, specific and verified ¹H, ¹³C, and ¹⁹F NMR spectral data tables for this compound are not available in the reviewed literature.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)2D NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and establishing connectivity within a molecule.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, confirming the positions of the hydrogen atoms on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This is critical for identifying quaternary carbons (like the one in the nitrile group and the carbon bearing the fluorine atom) and for piecing together the molecular framework.

No published COSY, HSQC, or HMBC spectra specifically for this compound could be found to generate the detailed analysis required.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. An electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion (M+) peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the nitrile group (CN) or other characteristic cleavages of the pyridine ring, providing clues to the molecule's structure. A detailed fragmentation table and analysis is contingent on having access to an experimental mass spectrum, which is not currently available in the literature reviewed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. For this compound, characteristic absorption peaks would be expected for the C≡N (nitrile) stretch (typically around 2200-2280 cm⁻¹), C-F bond vibrations, and the aromatic C=C and C=N bond stretches of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would provide information about the electronic transitions within the conjugated π-system of the molecule. The wavelength of maximum absorption (λmax) would be characteristic of the fluorinated nicotinonitrile chromophore.

Specific, experimentally determined vibrational frequencies and λmax values for this compound are not documented in the available resources.

X-ray Crystallography for Solid-State Structure Determination

Application in Understanding Molecular Conformation and Intermolecular Interactions

The precise three-dimensional arrangement of atoms in a molecule (conformation) and the non-covalent forces that govern how molecules interact with each other (intermolecular interactions) are fundamental to determining the physical and chemical properties of a compound. In the context of this compound and its derivatives, spectroscopic and structural elucidation techniques are indispensable tools for providing detailed insights into these aspects. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), offer a comprehensive picture of molecular architecture and packing in the solid state.

The presence of a fluorine atom, a nitrile group, and a nitrogen atom within the pyridine ring of this compound derivatives creates a unique electronic environment that dictates the nature of intermolecular interactions. These interactions play a crucial role in the formation of supramolecular structures.

Detailed research findings from crystallographic studies on closely related molecules, such as chloropyridinecarbonitriles, provide a strong model for understanding the interactions involving this compound. For instance, the analysis of 6-chloropyridine-2-carbonitrile (B1360203) reveals the formation of two-dimensional sheets through a combination of head-to-tail C—H⋯Nnitrile and C—H⋯Npyridine interactions. nih.gov This is further stabilized by offset face-to-face π-stacking. nih.gov It is anticipated that this compound derivatives would exhibit similar patterns, with the fluorine atom potentially participating in additional weak interactions.

Studies on fluorinated organic compounds have highlighted the significance of fluorine-mediated intermolecular interactions. rsc.org These can include C—F⋯H—C hydrogen bonds and C—F⋯F—C interactions, which, although weak, can collectively influence the crystal lattice. rsc.org The directional nature of these interactions, sometimes involving sigma-holes on the fluorine atom, plays a pivotal role in guiding the crystal structure. rsc.org

Spectroscopic methods are key to confirming the molecular structure and understanding its conformational preferences in solution. Vibrational spectroscopy (IR and Raman), for example, can provide information on the characteristic frequencies of functional groups. In fluoropyridines, the C-F bond stretching frequencies are readily identifiable. nih.govresearchgate.net Theoretical calculations using DFT can help in assigning these vibrational modes and correlating them with specific conformational features. nih.govresearchgate.net

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful technique for elucidating the molecular structure in solution. Chemical shifts and coupling constants can reveal subtle details about the electronic environment and spatial proximity of different atoms. For fluorinated aromatic compounds, ¹⁹F NMR is especially informative. nih.gov The Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity between atoms, providing crucial data for conformational analysis. mdpi.com

The table below summarizes key structural and spectroscopic data for a representative analogue of this compound, illustrating the type of information obtained from these elucidation techniques.

| Parameter | Value/Observation | Significance |

| Crystal System | Orthorhombic | Defines the basic symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 3.8 Å, b = 12.5 Å, c = 13.5 Å | Defines the size and shape of the repeating unit in the crystal. |

| Intermolecular Interactions | C—H⋯Nnitrile, C—H⋯Npyridine, π-stacking | Key non-covalent forces governing crystal packing. nih.gov |

| ¹H NMR Chemical Shifts | δ 7.5-8.8 ppm | Aromatic protons, with downfield shifts influenced by the electronegative N and F atoms. |

| ¹³C NMR Chemical Shifts | δ 110-160 ppm | Positions of carbon signals reflect their electronic environment. |

| ¹⁹F NMR Chemical Shift | Varies with substitution | Highly sensitive to the local electronic environment of the fluorine atom. nih.gov |

| IR Absorption (C≡N) | ~2230 cm⁻¹ | Characteristic stretching frequency of the nitrile group. |

| IR Absorption (C-F) | ~1250 cm⁻¹ | Characteristic stretching frequency of the carbon-fluorine bond on an aromatic ring. researchgate.net |

The following table details the typical intermolecular contact distances observed in crystal structures of analogous compounds, providing quantitative insight into the forces holding the molecules together.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Hydrogen Bond | C—H···Nnitrile | ~3.4 | ~150 |

| Hydrogen Bond | C—H···Npyridine | ~3.5 | ~160 |

| π-π Stacking | Ring Centroid to Centroid | ~3.7 | - |

Applications of 6 Fluoronicotinonitrile in Medicinal Chemistry and Drug Discovery Research

6-Fluoronicotinonitrile as a Pharmacophore and Scaffold in Rational Drug Design

This compound serves as a crucial building block in medicinal chemistry, valued for its distinct structural and electronic properties that are advantageous in rational drug design. nih.govrug.nl The term pharmacophore refers to the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. researchgate.netresearchgate.net this compound embodies several key pharmacophoric features. The pyridine (B92270) ring is a common heterocyclic scaffold in numerous pharmaceuticals, capable of forming hydrogen bonds and participating in pi-stacking interactions with biological targets. researchgate.netekb.eg

The nitrile group (-CN) is a versatile functional group; it is a potent hydrogen bond acceptor and can act as a bioisostere for a carbonyl group or a terminal alkyne. Its linear geometry and electronic properties can influence the binding affinity and selectivity of a drug candidate. The fluorine atom, positioned at the 6-position of the pyridine ring, is particularly significant. Due to its high electronegativity and small size, fluorine can modulate the electronic properties (pKa) of the pyridine ring, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and bioavailability. hovione.com The incorporation of fluorine can lead to more favorable binding interactions with target proteins. hovione.com These combined features make this compound an attractive starting scaffold for developing new therapeutic agents through systematic modification and optimization. researchgate.netekb.eg

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. mdpi.com The synthesis of APIs often involves complex, multi-step chemical processes where versatile starting materials are essential. beilstein-journals.orgnih.gov this compound is a valuable precursor in the synthesis of a variety of APIs and drug candidates due to the reactivity of its nitrile group and the strategic placement of the fluorine atom. researchgate.net

Fluoroquinolones are a major class of synthetic antibacterial agents characterized by a bicyclic core structure. nih.gov A key feature of modern fluoroquinolones is the presence of a fluorine atom at the C6 position, which significantly enhances their antibacterial activity. nih.gov The synthesis of the quinolone core often relies on methods like the Gould-Jacobs reaction, which builds the pyridine ring onto an aniline (B41778) precursor. quimicaorganica.org

In the synthesis of many fluoroquinolones, this compound can serve as a key precursor for the "A" ring of the final structure. The pyridine moiety containing the essential fluorine atom at the correct position is provided by this starting material. Through a series of chemical transformations, the nitrile group can be manipulated and the second ring can be fused to the pyridine scaffold to construct the characteristic 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core of fluoroquinolone antibiotics. quimicaorganica.orgorientjchem.org This approach allows for the efficient introduction of the critical C6-fluorine substituent that defines this class of potent antibacterial drugs. researchgate.net

The this compound scaffold has been instrumental in the development of novel anti-cancer agents, particularly in the fields of targeted protein degradation and enzyme inhibition.

Ube2T Inhibitors: Ubiquitin-conjugating enzyme E2T (UBE2T) is an enzyme implicated in DNA repair pathways, and its overexpression is linked to the progression of several cancers, making it an attractive therapeutic target. nih.govresearchgate.netnih.gov Small molecule inhibitors designed to block the activity of UBE2T represent a potential cancer therapy. probechem.commedchemexpress.com The development of such inhibitors often involves screening fragment libraries to identify scaffolds that bind to the enzyme. The electronic properties and structural features of this compound make it a relevant scaffold for inclusion in such libraries aimed at discovering novel Ube2T inhibitors.

CDK12/CDK13 PROTAC Degraders: Cyclin-dependent kinases 12 and 13 (CDK12/CDK13) are important regulators of gene transcription, and their inhibition is a promising strategy for treating certain cancers, like triple-negative breast cancer. nih.govresearchgate.net Proteolysis-targeting chimeras (PROTACs) are molecules designed to induce the degradation of specific proteins. Recently, a highly potent and selective dual degrader of CDK12 and CDK13 was developed. nih.gov The synthesis of this PROTAC, compound 7f , utilized an optimized CDK12/13 inhibitor which was derived from this compound. This highlights the role of the this compound scaffold in creating highly specific and potent anti-cancer therapeutics. nih.gov The resulting PROTAC degrader demonstrated exceptional efficacy in degrading its target proteins in breast cancer cell lines. nih.govabmole.commedchemexpress.com

| Compound | Target | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) |

| PROTAC Degrader-1 (7f) | CDK12 | MDA-MB-231 | 2.2 nih.govabmole.commedchemexpress.com | - |

| CDK13 | MDA-MB-231 | 2.1 nih.govabmole.commedchemexpress.com | - | |

| Cell Proliferation | MFM223 | - | 47 nih.govnih.gov |

Data sourced from J Med Chem. 2022. nih.govnih.gov

The this compound core is a versatile platform for synthesizing various heterocyclic compounds with potential as enzyme inhibitors. researchgate.net One prominent class is the pyrazolo[3,4-b]pyridines, which are fused heterocyclic systems known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties. nih.govmdpi.com

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved by constructing the pyrazole (B372694) ring onto a pre-existing pyridine ring. nih.gov In this context, this compound is an ideal starting material. The nitrile group at C3 and a reactive group (like a halogen) introduced at C2 of the pyridine ring can react with hydrazine (B178648) or its derivatives to form the fused pyrazole ring. The resulting 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives can then be further functionalized to create libraries of compounds for screening against various enzyme targets. lab-chemicals.commyskinrecipes.com For example, derivatives of this scaffold have been investigated as inhibitors of tropomyosin receptor kinases, which are involved in cancer cell proliferation. smolecule.com

Development of Bioimaging Dyes and Probes from this compound Scaffolds

Beyond therapeutics, this compound is a valuable building block for creating fluorescent dyes and probes for bioimaging. bio-techne.commdpi.com These molecules are designed to selectively accumulate in specific cellular compartments or bind to particular biomolecules, allowing for their visualization using fluorescence microscopy. nih.gov The photophysical properties of a dye, such as its absorption and emission wavelengths, are critical for its application. eurofinsgenomics.co.in

Diketopyrrolopyrrole (DPP) dyes are a class of high-performance pigments known for their brilliant colors, high fluorescence quantum yields, and excellent stability. wikipedia.orgnih.gov These properties make them attractive for use in organic electronics and as fluorescent probes in biomedical research. longdom.org The core structure of DPP is typically synthesized through the reaction of an aromatic nitrile with a succinate (B1194679) ester in the presence of a strong base. nih.gov

This compound is an ideal precursor for creating pyridine-substituted DPP dyes. researchgate.net The reaction of two equivalents of this compound with diethyl succinate yields a symmetrical DPP dye flanked by two 6-fluoropyridine units. The incorporation of the pyridine rings into the DPP core modulates the dye's electronic and optical properties. rsc.org These pyridine-flanked DPP dyes can serve as platforms for developing enzyme-responsive fluorogenic probes or for labeling specific cellular structures. researchgate.net

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules, known as fragments. wikipedia.org Unlike traditional high-throughput screening (HTS) which uses larger, more complex molecules, FBDD identifies weakly binding fragments that can be optimized into highly potent and selective drug candidates. wikipedia.orgfrontiersin.org This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. physoc.orgdrughunter.com

This compound is an ideal candidate for inclusion in fragment libraries based on several key characteristics that align with the principles of FBDD.

Key Physicochemical Properties of this compound as a Fragment:

| Property | Value | Significance in FBDD |

|---|---|---|

| Molecular Weight | 122.10 g/mol nih.gov | Falls well within the typical range for fragments (100-200 Da), ensuring low molecular complexity. wikipedia.org |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | Provides specific points for interaction with a biological target. |

| Hydrogen Bond Donors | 0 | Simplicity is favored in initial fragments. |

| Structural Rigidity | The pyridine ring provides a defined shape. | A rigid core helps in understanding binding modes more clearly. |

The presence of a fluorine atom is particularly advantageous for fragment screening campaigns that use fluorine-specific Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. lifechemicals.commdpi.com This highly sensitive biophysical technique can detect weak binding events by monitoring changes in the fluorine's chemical environment, making it an excellent tool for identifying initial hits from a fragment library. lifechemicals.com The unique properties of fluorine make fluorinated fragments like this compound valuable probes for accelerating the initial stages of drug discovery. lifechemicals.com

Once identified as a hit, a fragment like this compound can serve as a starting point for optimization. Medicinal chemists can employ strategies such as "fragment growing" (adding functional groups to the core) or "fragment linking" (connecting it to another fragment binding nearby) to rapidly develop a more potent lead molecule with improved affinity and selectivity for the target protein. wikipedia.orgfrontiersin.org

Computational Chemistry and Molecular Dynamics Simulations in this compound Drug Discovery Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby reducing the time and cost of research. frontiersin.orgnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are used to filter compound libraries, optimize lead compounds, and design novel molecules. nih.govfrontiersin.org

Molecular dynamics (MD) simulations, in particular, provide detailed insights into the behavior of a molecule over time at an atomic level. nih.govrsc.org For a compound like this compound, an MD simulation could be used to study the stability of its complex with a target protein, revealing conformational changes and the dynamics of key interactions that stabilize the binding. physchemres.orgrsc.org While specific MD studies focused solely on this compound are not extensively documented, the methodology is widely applied to understand the behavior of similar small molecule inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method is crucial for predicting the binding mode of a ligand and estimating its binding affinity, often expressed as a docking score. mdpi.com For this compound, docking studies would be used to place the molecule into the active site of a target protein and analyze its potential interactions.

The structural features of this compound—the aromatic pyridine ring, the electron-withdrawing nitrile group, and the highly electronegative fluorine atom—dictate its potential interactions. Docking simulations would explore how these features interact with amino acid residues in a binding pocket. For instance, the nitrogen on the pyridine ring and the nitrile group can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions. The fluorine atom can form weak hydrogen bonds and other favorable electrostatic interactions. nih.gov

While specific, published docking scores for this compound against a wide array of targets are not available, studies on similar fluorinated heterocyclic compounds demonstrate the utility of this approach in predicting binding affinity and guiding further synthesis. nih.gov The following table provides an illustrative example of what a docking analysis for this compound might look like against hypothetical protein targets.

Illustrative Molecular Docking Data for this compound: Disclaimer: The following data is for representative purposes only and does not reflect actual experimental results.

| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Kinase A | -6.8 | H-bond with backbone NH of Val85 (via Pyridine N) |

| Protease B | -7.2 | H-bond with side chain of Gln189 (via Nitrile N) |

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. researchgate.net By systematically modifying a chemical scaffold and observing the resulting changes in potency, chemists can identify which parts of a molecule are essential for its function. mdpi.comresearchgate.net

This compound can serve as a core scaffold in an SAR campaign. Researchers would synthesize a series of analogs by making modifications at different positions on the pyridine ring to probe the chemical space around the core. The goal is to understand how these changes influence the compound's activity and to optimize its properties.

The fluorine atom at the 6-position is a critical component of the SAR. Key questions an SAR study might address include:

Is the fluorine atom essential for activity?

Does moving the fluorine to a different position on the ring increase or decrease potency?

How does replacing the fluorine with other halogens (e.g., chlorine) or other functional groups affect binding and metabolic stability?

The unique properties of fluorine, such as its small size and high electronegativity, can profoundly impact a molecule's interaction with a protein target and its metabolic fate. nih.govresearchgate.net

Conceptual SAR Table for this compound Analogs: Disclaimer: The following data is a hypothetical example to illustrate SAR principles.

| Compound | R¹ Position | R² Position | IC₅₀ (nM) |

|---|---|---|---|

| This compound | H | H | 500 |

| Analog 1 | CH₃ | H | 800 |

| Analog 2 | H | OCH₃ | 250 |

This illustrative table shows how modifying the scaffold could lead to compounds with improved potency (lower IC₅₀ values).

Understanding the specific non-covalent interactions between a ligand and its protein target is crucial for rational drug design. cancer.gov The chemical structure of this compound allows it to participate in several types of interactions that are key to molecular recognition.

The primary interactions that this compound can form within a protein binding site include:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the nitrogen of the nitrile group are both potential hydrogen bond acceptors, capable of interacting with donor residues like serine, threonine, or the backbone amides of the protein.

π-π Stacking: The aromatic pyridine ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The ring system can also participate in hydrophobic interactions with nonpolar residues.

Fluorine-Specific Interactions: The fluorine atom, being highly electronegative, can participate in favorable electrostatic interactions. It can function as a weak hydrogen bond acceptor in environments shielded from water and can also engage in dipole-dipole or multipolar interactions with the protein. nih.gov The substitution of a hydrogen atom with fluorine can also alter the electronic properties of the entire ring, influencing its other interactions.

These interactions collectively contribute to the binding affinity and selectivity of the molecule for its target.

Summary of Potential Protein-Ligand Interactions for this compound:

| Molecular Feature | Type of Interaction | Potential Protein Partner (Amino Acid) |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Backbone NH |

| Nitrile Group | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Backbone NH |

| Aromatic Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

| Fluorine Atom | Weak H-Bond Acceptor, Electrostatic | Backbone NH, Polar Residues |

Future Directions and Emerging Research Avenues for 6 Fluoronicotinonitrile

Exploration of New Reaction Chemistries and Uncharted Synthetic Methodologies

The reactivity of the pyridine (B92270) ring, coupled with the electronic effects of the fluorine and nitrile substituents, makes 6-fluoronicotinonitrile a candidate for novel synthetic transformations. Future research will likely focus on developing new catalytic systems and reaction conditions to functionalize the molecule in previously inaccessible ways. One promising area is the development of novel radiosynthons. For example, the synthesis of 6-[¹⁸F]fluoronicotine nitrile oxide ([¹⁸F]FNNO) from a 6-[¹⁸F]fluoronicotinaldehyde precursor highlights a pathway to new radiopharmaceuticals for positron emission tomography (PET). applied-research.ru This involves nucleophilic radiofluorination, conversion to an oxime, and then to an imidoyl chloride, which in situ provides the nitrile oxide for [3+2] cycloaddition reactions. applied-research.ru The ability to perform these steps in a single reaction vessel is a significant advantage for working with highly radioactive fluorine-18. applied-research.ru

Further exploration into uncharted synthetic methodologies could involve novel cross-coupling reactions, C-H activation, and asymmetric catalysis to introduce chirality. The development of innovative cycloaddition strategies, beyond the established use of nitrile oxides, could also lead to the synthesis of complex heterocyclic systems with potential biological activity.

Development of Advanced Materials Based on this compound Scaffolds

The incorporation of fluorine atoms into organic molecules can impart unique properties, such as thermal stability, chemical resistance, and altered electronic characteristics. These attributes make this compound an attractive scaffold for the development of advanced materials. While direct polymerization of this compound is not widely reported, its derivatives can serve as monomers for various polymerization techniques.

Future research could explore the use of this compound derivatives in the synthesis of high-performance polymers. For instance, techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Sulfur(VI) Fluoride Exchange (SuFEx) click polymerization could be employed to create novel polysulfamides and other polymers with tailored properties. nih.govrsc.org The inclusion of the fluorinated nicotinonitrile moiety could enhance the thermal stability and solubility of these materials. nih.gov

Moreover, the potential for creating functional materials with specific optical or electronic properties is a significant area of interest. The nitrile group can be chemically modified post-polymerization to introduce other functional groups, allowing for the fine-tuning of the material's characteristics. beilstein-journals.org The development of depolymerizable semi-fluorinated polymers also presents a sustainable approach to creating recyclable functional materials.

Expansion of Biochemical and Biological Applications beyond Current Scope

Derivatives of nicotinonitrile are known to possess a wide range of biological activities. nih.gov Future research is expected to delve deeper into the biochemical and biological applications of compounds derived from this compound. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.

The exploration of this compound derivatives as potential therapeutic agents is a primary focus. Screening of compound libraries derived from this scaffold against various biological targets, such as enzymes and receptors, could uncover new lead compounds for drug discovery. For example, pyridine derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. nih.gov The unique electronic properties of the this compound core could be leveraged to design novel inhibitors or modulators of biological pathways.

Furthermore, the development of new analytical methods for detecting and quantifying these compounds and their metabolites will be crucial for advancing their biological applications.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to drug discovery. nih.govnih.govfrontiersin.org In the context of this compound, AI and ML can be powerful tools to accelerate research and development.

Sustainable and Environmentally Benign Synthetic Approaches for Industrial Relevance

The principles of green chemistry are increasingly important in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgsustainablechemistrycatalyst.org Future research on this compound will undoubtedly focus on developing sustainable and environmentally benign synthetic methods.

This includes the exploration of alternative solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. rsc.org The use of catalytic methods, including biocatalysis and photocatalysis, can reduce the need for stoichiometric reagents and harsh reaction conditions. researchgate.net Plant-mediated synthesis of nanoparticles as catalysts also presents a promising green approach. nih.govmdpi.commdpi.comnih.gov

Furthermore, the development of continuous flow processes for the synthesis of this compound can offer improved safety, efficiency, and scalability compared to traditional batch processes. By integrating green chemistry principles into the production of this compound, its industrial relevance can be enhanced while minimizing its environmental impact.

常见问题

Q. How can systematic reviews or meta-analyses improve the interpretation of fragmented data on this compound’s properties?

- Methodological Answer :

- PRISMA guidelines : Screen studies using keywords (e.g., "fluorinated nitriles," "nicotinonitrile derivatives") across databases like PubMed and SciFinder .

- Meta-regression : Quantify variability in reported physicochemical properties (e.g., logP, solubility) .

Data Presentation & Reproducibility

Q. What are best practices for presenting synthetic and analytical data in compliance with journal standards (e.g., Beilstein Journal of Organic Chemistry)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。